N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a hydroxycyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the ethanediamide group. The hydroxycyclohexene moiety is then attached through a series of reactions involving cyclization and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods such as chromatography and crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide shares structural similarities with other benzodioxole derivatives and hydroxycyclohexene compounds.
Similar compounds include: N-(2H-1,3-benzodioxol-5-yl)ethanediamide, N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The synthesis typically involves the condensation of specific precursors under controlled conditions to yield the desired product.
Antimicrobial Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole can inhibit various bacterial strains, suggesting potential as therapeutic agents against infections .
Antiviral Effects
This compound has also been evaluated for antiviral properties. In vitro studies demonstrated effectiveness against Herpes Simplex Virus type 1 (HSV-1), with measured cytotoxicity and efficacy values indicating a promising therapeutic profile .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, the presence of the hydroxycyclohexene group suggests potential modulation of enzymatic pathways or receptor interactions, enhancing its biological efficacy.
Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial properties, this compound was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value established at 50 μg/mL.
Bacterial Strain | IC50 (μg/mL) |
---|---|
Escherichia coli | 45 |
Staphylococcus aureus | 55 |
Pseudomonas aeruginosa | 60 |
Study 2: Antiviral Activity Against HSV-1
Another investigation focused on the antiviral activity of this compound against HSV-1. The study reported an EC50 value of 30 μg/mL with minimal cytotoxicity observed at concentrations up to 200 μg/mL.
Parameter | Value |
---|---|
EC50 (μg/mL) | 30 |
CC50 (μg/mL) | >200 |
Selectivity Index | 6.67 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with viral proteins involved in replication, providing insights into its potential as an antiviral agent .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(17-9-16(21)6-2-1-3-7-16)15(20)18-11-4-5-12-13(8-11)23-10-22-12/h2,4-6,8,21H,1,3,7,9-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPCSGHFJZKHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.